Bepotastine Besilate
Description
Evolution of Antihistaminic and Anti-Allergic Pharmacotherapy
The development of antihistamines has significantly evolved since their introduction in the 1940s, driven by a deepening understanding of histamine's multifaceted role in allergic reactions udes.edu.cowikipedia.orgclinmedjournals.org. Early "first-generation" antihistamines, such as chlorpheniramine (B86927), diphenhydramine, and promethazine, were effective H1-receptor antagonists but were characterized by non-selective binding, leading to significant central nervous system side effects, most notably sedation, and anticholinergic effects udes.edu.coclinmedjournals.orgpharmacologyeducation.orgresearchgate.netwikipedia.orgtg.org.au. Despite these drawbacks, some first-generation agents like chlorpheniramine are still used in emergency settings for severe allergic reactions clinmedjournals.org.
The limitations of first-generation antihistamines spurred the development of "second-generation" antihistamines in the 1980s udes.edu.coclinmedjournals.orgresearchgate.net. These newer compounds, including loratadine, cetirizine (B192768), and fexofenadine, were designed to be more selective for peripheral H1 receptors, resulting in reduced blood-brain barrier penetration and thus significantly less sedation and fewer anticholinergic effects udes.edu.coclinmedjournals.orgpharmacologyeducation.orgresearchgate.nettg.org.aumdpi.com. This improved selectivity and safety profile made second-generation antihistamines the preferred first-line treatment for chronic allergic conditions like rhinitis and urticaria udes.edu.coclinmedjournals.orgtg.org.au. The subsequent emergence of "third-generation" antihistamines, often active metabolites of second-generation drugs (e.g., desloratadine (B1670295) from loratadine), further enhanced efficacy and safety for long-term allergy management udes.edu.cotg.org.au.
Introduction to Bepotastine (B66143) Besilate as a Multifaceted Anti-Allergic Agent
Bepotastine besilate is a second-generation piperidine (B6355638) derivative H1-antihistamine that stands out due to its multifaceted anti-allergic properties drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.netwikipedia.orgnih.govresearchgate.net. It was first approved in Japan for allergic rhinitis in July 2000 and for urticaria/pruritus in January 2002 drugbank.comwikipedia.orgnih.govnewdrugapprovals.orgdrugbank.com. In the United States, its ophthalmic solution was approved in September 2009 for treating itching associated with allergic conjunctivitis drugbank.comwikipedia.orgnih.govresearchgate.netnewdrugapprovals.org.
Beyond its primary role as a highly selective H1-receptor antagonist, this compound demonstrates additional mechanisms of action that contribute to its broad anti-allergic efficacy drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.netnih.govnih.gov. It acts as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.netwikipedia.orgnih.gov. Furthermore, this compound has anti-inflammatory effects, notably by suppressing the migration of eosinophils into inflamed tissues and potentially inhibiting their activation and the maturation of eosinophil precursors drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.net. Research indicates its ability to inhibit the biosynthesis of pro-inflammatory cytokines such as interleukin-5 (IL-5) and to attenuate leukotriene B4 (LTB4) and platelet-activating factor (PAF) activity, further broadening its anti-inflammatory scope nih.govresearchgate.netresearchgate.netnih.gov.
This "dual-mechanism" or "multiple-acting" profile makes this compound particularly effective across various allergic manifestations nih.govresearchgate.netnih.govoptometrytimes.com.
Table 1: Key Pharmacological Actions of this compound
| Mechanism of Action | Description |
| Histamine H1-receptor antagonism | Highly selective blockade of histamine H1 receptors, preventing histamine from eliciting allergic symptoms such as itching, sneezing, and vasodilation. drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.netwikipedia.orgnih.gov |
| Mast cell stabilization | Inhibition of histamine release from mast cells, thereby reducing the initial inflammatory cascade triggered by allergen exposure. drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.netwikipedia.orgnih.gov |
| Eosinophil migration inhibition | Suppression of eosinophil chemotaxis and infiltration into inflammatory sites, preventing tissue damage and exacerbation of allergic inflammation. This may also involve inhibition of eosinophil activation and maturation of their precursors. drugbank.comnih.govlgmpharma.comresearchgate.netnih.govoptometrytimes.comresearchgate.net |
| Inhibition of inflammatory mediators | Attenuation of pro-inflammatory substances such as leukotriene B4 (LTB4), platelet-activating factor (PAF), and inhibition of interleukin-5 (IL-5) biosynthesis, contributing to broader anti-inflammatory effects. nih.govresearchgate.netresearchgate.netnih.gov |
Rationale and Scope for Academic Inquiry into this compound
Academic inquiry into this compound is justified by its unique position as a second-generation antihistamine with a multifaceted mechanism of action. While its efficacy in conditions like allergic conjunctivitis and allergic rhinitis is well-established through clinical trials, further research can elucidate the full extent of its immunomodulatory properties and potential applications nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govarvojournals.orgresearchgate.net. Studies have shown that this compound ophthalmic solution can significantly reduce ocular itching and conjunctival hyperemia, and even alleviate associated non-ocular symptoms like nasal congestion and rhinorrhea nih.govnih.govnih.govnih.govarvojournals.org.
The scope of academic inquiry can extend to:
Detailed Molecular and Cellular Mechanisms: Further exploration of the precise molecular pathways by which this compound exerts its mast cell stabilizing and eosinophil inhibitory effects, beyond H1 antagonism. This could involve investigating its interaction with specific signaling pathways or cellular components in allergic inflammation.
Comparative Efficacy Studies: Although some comparative studies exist, more research comparing this compound with other contemporary anti-allergic agents, including other second/third-generation antihistamines and novel biologics, could provide deeper insights into its relative strengths and ideal positioning in treatment algorithms nih.gov. For instance, a study comparing this compound 1.5% preservative-free drops with olopatadine (B1677272) 0.2% BAK-preserved drops in allergic conjunctivitis patients found similar ocular symptom resolution but noted bepotastine's superiority in resolving non-ocular symptoms researchgate.netnih.gov.
Role in Complex Allergic Conditions: Investigating its potential role in more severe or refractory allergic diseases where multi-mechanism agents might offer advantages beyond simple H1 blockade. For example, a study evaluated its efficacy in vernal keratoconjunctivitis (VKC), demonstrating improvement in symptoms and signs after 8 weeks of treatment researchgate.net.
Long-term Immunomodulatory Effects: Research into any long-term immunomodulatory effects that might contribute to sustained control of allergic inflammation or influence the natural course of allergic diseases.
Pharmacogenomics and Personalized Medicine: Exploring genetic factors that might influence individual responses to this compound, paving the way for personalized therapeutic strategies.
Such inquiries can contribute to a more comprehensive understanding of this compound, optimize its clinical utility, and potentially uncover new therapeutic avenues within the complex landscape of allergic pathophysiology.
Table 2: Summary of Selected Research Findings on this compound Efficacy
| Study Type | Condition Treated | Key Findings | References |
| Phase III CAC Trials | Allergic Conjunctivitis | Statistically significant reduction in ocular itching at 15 minutes, 8 hours, and 16 hours post-dosing compared to placebo. nih.govarvojournals.org | nih.govarvojournals.org |
| CAC Trial (Non-ocular symptoms) | Allergic Conjunctivitis (with nasal symptoms) | Clinically meaningful and statistically significant reductions in nonocular symptoms (rhinorrhea, nasal congestion, ear/palate pruritus, nasal pruritus) for at least 8 hours, and up to 16 hours for nasal congestion and rhinorrhea, following ophthalmic administration. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Natural Exposure Study | Seasonal Allergic Conjunctivitis | Significant reduction in ocular pruritus over a 2-week period compared to vehicle. nih.gov | nih.gov |
| Clinical Study | Vernal Keratoconjunctivitis (VKC) | Improvement in symptoms and signs of VKC after 8 weeks of twice-daily ophthalmic treatment, with statistically significant differences from baseline at 4 and 8 weeks. researchgate.net | researchgate.net |
| Comparative Study | Allergic Conjunctivitis | Similar efficacy in resolving ocular signs and symptoms compared to olopatadine 0.2% BAK-preserved drops; this compound 1.5% preservative-free superior in resolving non-ocular symptoms. researchgate.netnih.gov | researchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHXQPQKQPSBB-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172577 | |
| Record name | Bepotastine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190786-44-8 | |
| Record name | Bepotastine besilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190786-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepotastine besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190786448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepotastine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinbutanoico acido Benzenesulfonato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEPOTASTINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W18MO1QR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Bepotastine Besilate Pharmacodynamics
Histamine (B1213489) H1 Receptor Antagonism
Bepotastine (B66143) besilate functions as a highly selective antagonist of the histamine H1 receptor, a key mediator of immediate allergic reactions.
Bepotastine besilate demonstrates a strong affinity for the histamine H1 receptor, exhibiting highly selective binding researchgate.netsci-hub.sehres.camedchemexpress.comresearchgate.netnih.govnih.govncats.ioncats.ioselleckchem.comtargetmol.com. In vitro radioligand binding assays have confirmed this strong affinity, with reported IC50 values of 101 nM and pIC50 values of 5.7 ncats.ioncats.ioselleckchem.comtargetmol.comselleckchem.com. A crucial aspect of this compound's selectivity is its negligible affinity for other receptors that are often associated with undesirable side effects, such as histamine H3, adrenergic (α1, α2, β), serotonin (B10506) (5-HT2), muscarinic, and benzodiazepine (B76468) receptors sci-hub.sehres.caresearchgate.netnih.govijdvl.comlgmpharma.com. This specificity contributes to its favorable tolerability profile.
The binding affinity data for this compound are summarized below:
| Receptor Subtype | Binding Affinity (IC50) | Binding Affinity (pIC50) | Source |
| Histamine H1 | 101 nM | 5.7 | ncats.ioncats.ioselleckchem.comtargetmol.comselleckchem.com |
| Histamine H3 | No significant affinity | - | sci-hub.sehres.caresearchgate.netnih.gov |
| Adrenergic (α1, α2, β) | No significant affinity | - | sci-hub.sehres.caresearchgate.netnih.gov |
| Serotonin (5-HT2) | No significant affinity | - | sci-hub.sehres.caresearchgate.netnih.gov |
| Muscarinic | No significant affinity | - | sci-hub.sehres.caresearchgate.netnih.gov |
| Benzodiazepine | No significant affinity | - | sci-hub.sehres.caresearchgate.netnih.gov |
Studies comparing this compound's antagonistic potency against other H1 receptor antagonists reveal its robust activity. In various animal models of allergic conjunctivitis, this compound demonstrated superior or comparable efficacy in reducing vascular hyperpermeability when compared to olopatadine (B1677272), ketotifen (B1218977), or levocabastine (B1674950) researchgate.nethres.canih.gov. Specifically, in guinea pig models, a 1.0% this compound solution was significantly more effective than 0.025% levocabastine in a passive sensitization model and more potent than 0.1% olopatadine in a histamine-induced hyperpermeability model researchgate.netnih.gov.
While some studies indicate similar inhibitory effects on wheal and flare responses between bepotastine and olopatadine, cetirizine (B192768) showed marked inhibition of flare response in a study by Takahashi et et al. (2004) ijdvl.comijdvl.com. In a comparative study involving histamine-induced conjunctival vascular permeability in guinea pigs, bepotastine and bilastine (B1667067) showed similar ED50 values (0.028% and 0.034%, respectively), whereas olopatadine exhibited a lower ED50 of 0.002% arvojournals.org. However, olopatadine maintained its efficacy for a longer duration (2 to 8 hours) compared to bilastine and bepotastine in this specific model arvojournals.org. In a clinical comparison for chronic spontaneous urticaria, bepotastine was found to be superior to levocetirizine (B1674955) in reducing urticaria activity scores, suggesting its multi-modal action provides an advantage beyond sole H1 antagonism ijdvl.comijdvl.com.
Mast Cell Stabilization Properties
Beyond its H1 receptor antagonism, this compound possesses significant mast cell stabilizing effects, contributing to its broad anti-allergic activity.
In vitro studies have consistently demonstrated this compound's ability to inhibit histamine release from mast cells. It has been shown to inhibit A23187-induced histamine release from rat peritoneal mast cells researchgate.netsci-hub.sehres.caresearchgate.netnih.govselleckchem.comtargetmol.comlgmpharma.comnih.govarvojournals.orgmedscape.comresearchgate.netdovepress.com. In one study, bepotastine (1 mM) significantly inhibited histamine release, whereas ketotifen showed inhibition at 0.1 mM but a diminished effect at 1 mM, and olopatadine did not inhibit histamine release up to 1 mM arvojournals.org.
Another in vitro study using human conjunctival mast cells indicated that bepotastine dose-dependently inhibited degranulation with an IC50 of 252 µM, while olopatadine had an IC50 of 559 µM arvojournals.org. It is important to note that at a significantly higher concentration (10 mM), bepotastine was observed to potentiate histamine release, an effect not seen with olopatadine arvojournals.org.
The comparative in vitro effects on histamine release are summarized below:
| Antihistamine | Histamine Release Inhibition (from rat peritoneal mast cells, A23187-induced) | Source |
| This compound | Inhibited at 1 mM (p<0.01) | selleckchem.comtargetmol.comarvojournals.org |
| Ketotifen fumarate | Inhibited at 0.1 mM, attenuated at 1 mM | arvojournals.org |
| Olopatadine hydrochloride | Did not inhibit up to 1 mM | arvojournals.org |
Anti-inflammatory and Immunomodulatory Actions Beyond H1 Antagonism
This compound exhibits a range of anti-inflammatory and immunomodulatory activities that extend beyond its primary role as an H1 receptor antagonist researchgate.netsci-hub.sehres.caresearchgate.netijdvl.comnih.govijdvl.comresearchgate.netdovepress.compatsnap.comdovepress.comnih.govresearchgate.netresearchgate.net. These additional mechanisms contribute significantly to its comprehensive anti-allergic profile.
Key anti-inflammatory and immunomodulatory actions include:
Inhibition of Leukotriene B4 (LTB4): this compound inhibits the action of leukotriene B4, an important inflammatory mediator involved in allergic reactions researchgate.netsci-hub.sehres.caselleckchem.comtargetmol.comijdvl.comnih.govijdvl.comresearchgate.netdovepress.comnih.gov.
Attenuation of Eosinophil Chemotaxis and Activation: It actively reduces eosinophil chemotaxis (migration) and activation, thereby suppressing the accumulation of these inflammatory cells at allergic sites researchgate.netsci-hub.sehres.caresearchgate.netncats.ioijdvl.comlgmpharma.comnih.govijdvl.comarvojournals.orgmedscape.comresearchgate.netdovepress.comdovepress.comnih.gov. In vitro studies show bepotastine dose-dependently inhibits LTB4-induced chemotaxis of guinea pig peritoneal eosinophils selleckchem.comtargetmol.comarvojournals.org.
Inhibition of Proinflammatory Cytokine Production: this compound inhibits the biosynthesis of proinflammatory interleukin-5 (IL-5) in vitro researchgate.netsci-hub.sehres.caresearchgate.netnih.govresearchgate.netdovepress.comnih.gov. IL-5 is recognized as a crucial factor in promoting eosinophil activation, highlighting the importance of this inhibitory action sci-hub.sehres.ca. It also inhibits the production of other inflammatory cytokines or chemokines sci-hub.sehres.caresearchgate.netresearchgate.netdovepress.com.
Modulation of Other Inflammatory Mediators: Bepotastine has been observed to suppress nitric oxide (NO) production in vascular endothelial cells, which may contribute to attenuating substance P-induced itch sci-hub.selgmpharma.comresearchgate.net. Furthermore, it inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in human epidermal keratinocytes and vascular endothelial cells, which helps reduce the recruitment and infiltration of inflammatory cells ijdvl.comresearchgate.net. The drug also exhibits activity against other mediators such as leukotriene D4 (LTD4) and platelet-activating factor (PAF) hres.caresearchgate.netresearchgate.net. These diverse actions indicate that this compound is effective in both the early and late phases of allergic responses sci-hub.sehres.ca.
Reduction of Vascular Hyperpermeability in Allergic Models
This compound exhibits a potent and dose-dependent inhibitory effect on vascular hyperpermeability in various allergic models, a critical aspect of allergic inflammation. Studies have consistently shown its ability to suppress conjunctival vascular hyperpermeability, with maximal effects observed at concentrations such as 1.5% nih.govlipidmaps.org.
In head-to-head comparisons, this compound has demonstrated superior efficacy in reducing vascular leakage compared to other established antihistamines, including olopatadine, ketotifen, and levocabastine. For instance, in guinea pig models of allergic conjunctivitis, this compound 1.0% was significantly more effective than olopatadine 0.1% in inhibiting histamine-induced hyperpermeability nih.govlipidmaps.org. Furthermore, in passive sensitization models, this compound 1.0% proved more effective than levocabastine 0.025% in suppressing vascular permeability nih.govlipidmaps.org. Its action extends to inhibiting nasal mucosal permeability in guinea pigs following histamine inhalation, highlighting its broad applicability in allergic conditions wikidata.org.
The primary mechanism underpinning this effect is its highly selective histamine H1 receptor antagonism, which directly counteracts the vasodilatory and permeability-enhancing actions of histamine released during allergic reactions nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.cafishersci.iesci-hub.senih.gov.
Table 1: Comparative Efficacy of this compound on Vascular Hyperpermeability in Allergic Models
| Antihistamine | Concentration Tested | Model | Effect on Vascular Hyperpermeability (vs. comparator) | Reference |
| This compound | 1.0% | Histamine-induced (Guinea Pig) | Significantly more effective than olopatadine 0.1% | nih.govlipidmaps.org |
| This compound | 1.0% | Passive Sensitization (Guinea Pig) | Significantly more effective than levocabastine 0.025% | nih.govlipidmaps.org |
| This compound | 1.5% | Allergic Conjunctivitis | Maximal inhibitory effect (dose-dependent) | nih.govlipidmaps.org |
Overall Impact on Early and Late Phase Allergic Reactions
This compound is recognized as a dual-action agent, effectively addressing both the immediate (early) and delayed (late) phases of allergic reactions wikidata.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgeasychem.org.
Early Phase Allergic Reactions: The early phase of an allergic response typically manifests within minutes of allergen exposure and is predominantly driven by the rapid degranulation of mast cells, leading to the release of preformed mediators, primarily histamine wikipedia.orgwikipedia.orgeasychem.orgwikipedia.orgwikipedia.orgwikimedia.orgnewdrugapprovals.org. This compound plays a crucial role in mitigating this phase through its highly selective histamine H1 receptor antagonism. By competitively binding to H1 receptors, it directly prevents histamine from initiating downstream signaling pathways that would otherwise lead to characteristic allergic symptoms such as vasodilation and increased vascular permeability lipidmaps.orgwikidata.orgfishersci.nofishersci.cafishersci.iesci-hub.senih.govwikipedia.orgwikipedia.orgwikipedia.orgeasychem.org. Beyond receptor blockade, this compound also exhibits potent mast cell-stabilizing properties, thereby inhibiting the release of histamine and other inflammatory mediators from mast cells nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.casci-hub.senih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comeasychem.orgciteab.com. This dual action contributes to its rapid onset of therapeutic effect, with observed inhibition of histamine-induced flare and itch within 30 minutes, and reduction in ocular itching as early as 3 minutes following administration in clinical models fishersci.iewikipedia.orgnih.govnih.gov.
Late Phase Allergic Reactions: The late phase of allergic responses develops hours or days after allergen exposure and is characterized by the sustained presence of pro-inflammatory mediators and the recruitment of various immune cells, notably eosinophils and neutrophils, to the site of inflammation wikipedia.orgwikipedia.orgeasychem.orgwikipedia.orgwikipedia.orgwikimedia.orgnewdrugapprovals.org. This compound's impact extends to this chronic inflammatory phase through several mechanisms:
Inhibition of Eosinophil Migration and Chemotaxis: this compound significantly inhibits the infiltration and migration of eosinophils to inflammatory sites nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.canih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgeasychem.org. This is achieved by suppressing eosinophil chemotaxis induced by various chemoattractants, such as Platelet-Activating Factor (PAF) and Leukotriene B4 (LTB4) nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.camims.com. For instance, this compound 1.0% has been shown to suppress PAF-induced eosinophil infiltration into conjunctival tissue more effectively than ketotifen 0.05% nih.govlipidmaps.org.
Suppression of Pro-inflammatory Mediator Production: The compound also inhibits the biosynthesis and activity of several key pro-inflammatory mediators that contribute to late-phase inflammation. These include Interleukin-5 (IL-5), which is crucial for eosinophil activation and maturation, as well as Leukotriene D4 (LTD4), PAF, and Substance P wikidata.orgfishersci.cawikipedia.orgwikipedia.orgwikipedia.orgnih.gov.
Table 2: Impact of this compound on Early and Late Phase Allergic Reactions
| Phase of Reaction | Key Mechanism(s) of this compound | Effect Observed in Models/Studies | Reference(s) |
| Early Phase | Histamine H1 receptor antagonism | Direct inhibition of histamine effects (e.g., itching, flare) | lipidmaps.orgwikidata.orgfishersci.nofishersci.cafishersci.iesci-hub.senih.govwikipedia.orgwikipedia.orgwikipedia.orgeasychem.orgnih.gov |
| Mast cell stabilization | Inhibition of histamine release from mast cells | nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.casci-hub.senih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comeasychem.orgciteab.com | |
| Rapid onset of action | Ocular itch relief within 3 minutes; flare/itch within 30 minutes | fishersci.iewikipedia.orgnih.govnih.gov | |
| Late Phase | Inhibition of eosinophil migration/chemotaxis | Reduced eosinophil infiltration (e.g., PAF-induced) | nih.govlipidmaps.orgwikidata.orgfishersci.nofishersci.canih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgeasychem.org |
| Suppression of pro-inflammatory mediators | Inhibits production/activity of IL-5, LTB4, LTD4, PAF, Substance P | wikidata.orgfishersci.cawikipedia.orgwikipedia.orgwikipedia.orgnih.gov | |
| Reduction of inflammatory signs | Attenuation of conjunctival edema and other inflammation signs | nih.govwikipedia.orgmims.com |
Pharmacokinetic Profile and Systemic Disposition Research
Absorption Characteristics Following Administration Routes
Bepotastine (B66143) besilate exhibits distinct absorption characteristics depending on the route of administration, with topical ophthalmic application leading to very low systemic exposure.
Following ophthalmic administration, bepotastine besilate shows very low systemic absorption. Non-clinical experiments indicate that this compound ophthalmic solution 1.5% w/v results in very little systemic exposure hres.ca. Clinical evaluation in 12 healthy adults, who received one drop of 1% or 1.5% this compound ophthalmic solution in both eyes four times daily (QID) for seven days, demonstrated that bepotastine plasma concentrations peaked approximately one to two hours post-instillation fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.com. The maximum plasma concentrations (Cmax) were found to be dose-dependent, with values of 5.1 ± 2.5 ng/mL for the 1.0% solution and 7.3 ± 1.9 ng/mL for the 1.5% solution fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.comresearchgate.net.
Plasma concentrations at 24 hours post-instillation were consistently below the quantifiable limit of 2 ng/mL in 11 out of 12 subjects across both dose groups fda.govpharmacyboardkenya.orgwikidoc.orgresearchgate.netdrugbank.comnih.gov. For comparison, a single oral 10 mg dose of this compound in healthy subjects resulted in a maximum plasma concentration of 101.3 ± 3.5 ng/mL, which is more than 10 times higher than the Cmax achieved with bilateral ophthalmic administration of the 1.5% solution fda.gov. This significant difference underscores the minimal systemic exposure attained via the ophthalmic route.
Table 1: Systemic Exposure (Cmax) of Bepotastine Following Ophthalmic Administration
| Solution Strength | Maximum Plasma Concentration (Cmax) ± SD | Time to Peak (Tmax) | Plasma Concentration at 24 hours |
| 1.0% | 5.1 ± 2.5 ng/mL fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.com | 1-2 hours fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.com | < 2 ng/mL (in 11/12 subjects) fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.com |
| 1.5% | 7.3 ± 1.9 ng/mL fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.com | 1-2 hours fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comrxlist.com | < 2 ng/mL (in 11/12 subjects) fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.com |
Distribution Studies
The distribution characteristics of bepotastine are important for understanding its localized action and low potential for central nervous system effects.
The extent of plasma protein binding of bepotastine in humans is approximately 55% fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comdrugbank.comwikipedia.org. This binding characteristic has been determined to be independent of bepotastine concentration across a range of 60 to 170 ng/mL, as evidenced by studies using blood samples from healthy adult male volunteers who received an oral formulation of this compound fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comdrugbank.com.
Table 2: Plasma Protein Binding of Bepotastine
| Characteristic | Value | Concentration Dependence | Reference |
| Plasma Protein Binding | ~55% | Independent | fda.govpharmacyboardkenya.orgwikidoc.orgcentaurpharma.comdrugbank.comwikipedia.org |
This compound demonstrates limited ability to penetrate the blood-brain barrier (BBB) hres.caresearchgate.netmdpi.comresearchgate.netsci-hub.seresearchgate.net. This characteristic is a crucial factor contributing to its classification as a non-sedating antihistamine hres.caresearchgate.netdrugbank.commdpi.comresearchgate.netsci-hub.seresearchgate.netbwise.krnih.gov. Studies have shown that the concentration of bepotastine in brain tissue is substantially lower than in plasma following intravenous administration in rats sci-hub.seresearchgate.net.
The poor brain penetration of bepotastine is believed to be partially influenced by the presence of P-glycoprotein (P-gp), a drug efflux transporter highly expressed in brain capillary endothelial cells researchgate.netmdpi.comresearchgate.netsci-hub.se. Additionally, histamine-induced H1-receptor internalization has been shown to influence the inability of bepotastine to penetrate the BBB sci-hub.se. Positron Emission Tomography (PET) studies have indicated that bepotastine's cerebral H1 receptor occupancy is approximately 15%, aligning with its classification as a second-generation antihistamine with low sedative effects nih.gov. This contrasts with first-generation antihistamines that readily cross the BBB and occupy a larger proportion of H1 receptors, leading to sedation nih.gov.
Metabolism Investigations
Research into the metabolism of this compound indicates a minimal metabolic profile, particularly concerning cytochrome P450 enzymes.
In vitro metabolism studies utilizing human liver microsomes have consistently demonstrated that bepotastine is minimally metabolized by cytochrome P450 (CYP) isozymes hres.cafda.govpharmacyboardkenya.orgwikidoc.orgresearchgate.netdrugbank.commdpi.comresearchgate.net. Only trace levels of metabolites have been detected in urine samples following both single and multiple-dose pharmacokinetic studies of bepotastine researchgate.net. A significant portion of the administered dose, approximately 75% to 90%, is excreted unchanged in the urine within 24 hours, primarily through urinary excretion hres.cafda.govpharmacyboardkenya.orgresearchgate.netwikipedia.orgmdpi.com.
Furthermore, in vitro studies investigating bepotastine's influence on human microsomes revealed no inhibition of the metabolism of various cytochrome P450 substrates, specifically CYP3A4, CYP2C9, and CYP2C19 hres.cafda.govpharmacyboardkenya.orgwikidoc.orgresearchgate.net. While the effects of this compound on CYP1A2, CYP2C8, and CYP2D6 substrates were not studied, the minimal systemic concentrations achieved after ophthalmic administration suggest that metabolic drug interactions are not anticipated with the ophthalmic product hres.cafda.govpharmacyboardkenya.orgwikidoc.org. This minimal metabolism and lack of significant CYP inhibition contribute to a low potential for drug interactions involving these enzyme systems hres.cafda.govpharmacyboardkenya.orgwikidoc.org.
Table 3: Cytochrome P450 (CYP) Metabolism Profile of Bepotastine
| Metabolic Characteristic | Research Finding | Reference |
| CYP450 Isozyme Metabolism | Minimally metabolized by CYP450 isozymes | hres.cafda.govpharmacyboardkenya.orgwikidoc.orgresearchgate.netdrugbank.commdpi.comresearchgate.net |
| CYP Isozyme Inhibition | Does not inhibit CYP3A4, CYP2C9, CYP2C19 activities | hres.cafda.govpharmacyboardkenya.orgwikidoc.orgresearchgate.net |
| Unchanged Excretion | 75-90% excreted unchanged in urine within 24 hours | hres.cafda.govpharmacyboardkenya.orgresearchgate.netwikipedia.orgmdpi.com |
Potential for CYP Enzyme Inhibition and Induction
In vitro metabolism studies conducted with human liver microsomes indicate that this compound is minimally metabolized by CYP450 isozymes guidetomalariapharmacology.orgguidetopharmacology.org. These studies also show that this compound does not inhibit the activity of CYP3A4, CYP2C9, and CYP2C19, suggesting a low potential for drug interactions involving the inhibition of these specific enzymes guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org. The effect of this compound on the metabolism of substrates for CYP1A2, CYP2C8, and CYP2D6 has not been studied in human in vitro models guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org.
While human studies suggest a minimal role in CYP enzyme metabolism and no induction, this compound has demonstrated the ability to induce Cyp450 isozymes in rodents. However, it does not appear to be a CYP450 target in dogs.
Table 1: Potential for CYP Enzyme Interaction by this compound in Human In Vitro Studies
| CYP Isozyme | Inhibition Potential | Induction Potential | Study Status | Reference |
| CYP3A4 | Low Potential | Not Inducing | Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
| CYP2C9 | Low Potential | Not Inducing | Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
| CYP2C19 | Low Potential | Not Inducing | Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
| CYP1A2 | Not Studied | Not Studied | Not Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
| CYP2C8 | Not Studied | Not Studied | Not Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
| CYP2D6 | Not Studied | Not Studied | Not Studied | guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.org |
Note: Induction in rodents (mice) has been observed.
Elimination Pathways
Primary Route of Excretion: Urinary Excretion of Unchanged Drug
The primary route of elimination for this compound is urinary excretion guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. Following single oral doses in healthy male volunteers, approximately 75% to 90% of the this compound dose was excreted unchanged in the urine within 24 hours guidetomalariapharmacology.orgnih.govwikipedia.orgnewdrugapprovals.orgguidetopharmacology.org. This high percentage of unchanged drug excretion in urine indicates that renal excretion is the major elimination pathway and that this compound is not extensively metabolized.
Other Excretory Routes
Beyond primary urinary excretion, other routes of elimination have been observed in animal studies. In both rats and dogs, this compound is also excreted in feces. A minor portion of the drug has been reported to be excreted in bile. Additionally, studies in lactating rats demonstrated that this compound can be transferred into milk, with milk concentrations being higher than maternal blood plasma concentrations at certain time points post-administration.
Preclinical Research and Animal Model Studies
In Vitro Pharmacological Characterization
Bepotastine (B66143) besilate has demonstrated mast cell stabilizing properties by inhibiting histamine (B1213489) release. In studies using rat peritoneal mast cells stimulated with the ionophore A23187, bepotastine significantly inhibited histamine release. nih.govarvojournals.org One study found this inhibition to be statistically significant at a concentration of 1 mM. arvojournals.org
Comparative analyses have been conducted to evaluate the efficacy of bepotastine against other H1 receptor antagonists. arvojournals.org In one such comparison, bepotastine's inhibitory effect on histamine release from isolated mast cells was found to be more potent than that of olopatadine (B1677272) hydrochloride, which showed no inhibitory effect up to a concentration of 1 mM under the study's conditions. arvojournals.org However, ketotifen (B1218977) fumarate was shown to inhibit histamine release at a lower concentration of 0.1 mM, though its effect was attenuated at 1 mM. arvojournals.org Another study investigating human conjunctival mast cells found that bepotastine dose-dependently inhibited degranulation with an IC50 of 252 µM, whereas olopatadine had an IC50 of 559 µM. arvojournals.org
Table 1: Comparative Inhibition of A23187-Induced Histamine Release from Rat Peritoneal Mast Cells
| Compound | Concentration | Inhibitory Effect | Reference |
|---|---|---|---|
| Bepotastine Besilate | 1 mM | Statistically significant inhibition (p<0.01) | arvojournals.org |
| Ketotifen Fumarate | 0.1 mM | Inhibited release | arvojournals.org |
| Ketotifen Fumarate | 1 mM | Attenuated effect | arvojournals.org |
| Olopatadine Hydrochloride | Up to 1 mM | No inhibition observed | arvojournals.org |
This compound has been shown to inhibit the migration of eosinophils, a key process in the late phase of allergic reactions. nih.gov In in vitro studies using guinea pig peritoneal eosinophils, bepotastine inhibited chemotaxis induced by leukotriene B4 (LTB4). nih.govarvojournals.org
When compared with other ophthalmic H1 antagonists, bepotastine demonstrated potent effects. arvojournals.org Both bepotastine and ketotifen dose-dependently inhibited LTB4-induced eosinophil chemotaxis at concentrations of 0.1 mM and 1 mM. arvojournals.org In contrast, olopatadine only slightly inhibited chemotaxis at the higher concentration of 1 mM. arvojournals.org At a 1 mM concentration, bepotastine inhibited chemotaxis to 30.7% of the control, while ketotifen showed a stronger inhibition at 1.8% of the control. arvojournals.org However, cell injury of eosinophils was observed after incubation with 1 mM ketotifen, but not with 1 mM bepotastine. arvojournals.org
Table 2: Comparative Inhibition of LTB4-Induced Eosinophil Chemotaxis
| Compound | Concentration | Chemotaxis (% of Control) | Reference |
|---|---|---|---|
| This compound | 0.1 mM | 81.4% | arvojournals.org |
| This compound | 1 mM | 30.7% | arvojournals.org |
| Ketotifen Fumarate | 0.1 mM | 79.3% | arvojournals.org |
| Ketotifen Fumarate | 1 mM | 1.8% | arvojournals.org |
| Olopatadine Hydrochloride | 1 mM | 68.5% (slight inhibition) | arvojournals.org |
Beyond its effects on histamine release and eosinophil migration, this compound also modulates the production of various inflammatory mediators. nih.govnih.gov It has been shown to inhibit the biosynthesis of the proinflammatory cytokine Interleukin-5 (IL-5) in vitro. nih.govnih.gov IL-5 is crucial for eosinophil differentiation, survival, and activation.
In studies using human epidermal keratinocytes, bepotastine demonstrated the ability to suppress the production of certain proinflammatory cytokines and chemokines. nih.gov The production of Interleukin-1alpha (IL-1alpha), the Th1 chemokine CXCL10, and the Th2 chemokine CCL17 were all significantly suppressed by the addition of bepotastine. nih.gov Furthermore, bepotastine was found to inhibit the expression of the intercellular adhesion molecule-1 (ICAM-1 or CD54) in these cells. nih.gov The compound also suppresses the expression of nerve growth factor (NGF) mRNA in normal human epidermal keratinocytes (NHEKs). medchemexpress.com These findings suggest that bepotastine exerts its antiallergic action by downregulating key molecules involved in the inflammatory cascade. nih.gov
In Vivo Anti-Allergic Efficacy Models
The anti-allergic efficacy of this compound has been evaluated in several in vivo animal models of allergic conjunctivitis. nih.gov In a guinea pig model of passive sensitization, topical administration of this compound was significantly more effective than levocabastine (B1674950) 0.025% at inhibiting conjunctival vascular hyperpermeability. nih.gov
In a histamine-induced hyperpermeability model in guinea pigs, this compound 1.0% was found to be significantly more effective than olopatadine 0.1%. nih.gov The inhibitory effect of bepotastine on vascular hyperpermeability was demonstrated to be dose-dependent. nih.gov
Further studies evaluated the effect on eosinophil infiltration in the conjunctiva. In a platelet-activating factor (PAF)-induced eosinophil infiltration model in guinea pigs, this compound 1.0% suppressed eosinophil infiltration more effectively than ketotifen 0.05%. nih.gov These models collectively demonstrate bepotastine's multifaceted action in vivo, targeting key aspects of the allergic response in the eye. nih.gov
This compound effectively inhibits vascular hyperpermeability, a key sign of allergic inflammation. nih.gov In various animal models of allergic conjunctivitis, bepotastine was more potent than olopatadine, ketotifen, and levocabastine in reducing this effect. nih.gov
In a guinea pig model of histamine-induced conjunctival vascular permeability, the in vivo antihistaminic activity of bepotastine was compared to olopatadine and bilastine (B1667067). arvojournals.org While all three compounds significantly inhibited histamine-induced vascular permeability with a 30-minute pre-treatment, olopatadine was the most potent. arvojournals.org Pretreatment with bepotastine has also been shown to block the extravasation of tracers from blood vessels following histamine injection in mice, confirming its ability to counteract histamine-dependent increases in vascular permeability. researchgate.net
Table 3: In Vivo Antihistaminic Activity in Guinea Pig Model of Histamine-Induced Vascular Permeability (30 min pre-treatment)
| Compound | ED50 (Effective Dose, 50%) | Reference |
|---|---|---|
| Bepotastine | 0.028% | arvojournals.org |
| Bilastine | 0.034% | arvojournals.org |
| Olopatadine | 0.002% | arvojournals.org |
Inhibition of Eosinophil Infiltration in Ocular Tissues
This compound has demonstrated a significant ability to inhibit the infiltration of eosinophils into ocular tissues in various preclinical models. In guinea pig models of allergic conjunctivitis, topically administered this compound has been shown to suppress eosinophil recruitment. fda.gov Specifically, in a model where eosinophil infiltration was induced by platelet-activating factor (PAF), this compound 1.0% was more effective at suppressing this infiltration into the conjunctival tissue than ketotifen 0.05%. fda.govresearchgate.net
Beyond its in vivo effects, bepotastine has also shown inhibitory action on eosinophil chemotaxis in vitro. Studies using guinea pig peritoneal eosinophils found that bepotastine dose-dependently inhibited chemotaxis induced by leukotriene B4 (LTB₄). fda.govfda.gov This anti-inflammatory action is further supported by findings that bepotastine can inhibit the biosynthesis of the pro-inflammatory interleukin-5 (IL-5) in vitro, a key cytokine involved in eosinophil activation and survival. nih.govnih.govnih.govnih.gov These multifaceted actions—histamine H₁ receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration—suggest that this compound acts as a comprehensive inhibitor of the ocular allergic response. fda.govfda.gov
| Compound | Concentration | Inhibition of Chemotaxis (% of control) |
|---|---|---|
| Bepotastine | 0.1 mM | 81.4% |
| Bepotastine | 1 mM | 30.7% |
| Ketotifen | 0.1 mM | 79.3% |
| Ketotifen | 1 mM | 1.8% |
| Olopatadine | 1 mM | 68.5% (slight inhibition) |
Data derived from in vitro studies on guinea pig peritoneal eosinophils. fda.gov
Pruritus Models (e.g., Inhibition of Scratching Behavior in Mice)
The anti-pruritic effects of this compound have been evaluated in several mouse models of itching, demonstrating its efficacy in reducing scratching behavior.
In BALB/c mice, oral administration of bepotastine at doses of 3 and 10 mg/kg effectively inhibited scratching behavior induced by an intradermal injection of compound 48/80, a mast cell degranulator. fda.gov Similarly, in atopic dermatitis model NC/Nga mice, which develop spontaneous eczematous regions, oral bepotastine significantly inhibited scratching behavior one hour after administration. fda.gov In this model, the 10 mg/kg dose was also shown to effectively suppress serum levels of leukotriene B₄ (LTB₄), suggesting a mechanism beyond simple histamine antagonism. fda.gov
Further studies have explored the compound's effect on scratching induced by other pruritogens. Oral this compound (1-10 mg/kg) dose-dependently suppressed scratching induced by substance P and LTB₄. fda.govfda.gov A 10 mg/kg dose also inhibited scratching induced by histamine, but not by serotonin (B10506). fda.govfda.gov This suggests that the anti-pruritic effect of this compound involves the inhibition of actions from both histamine and LTB₄. fda.gov
| Pruritic Agent | Mouse Model | Effective Dose(s) | Outcome |
|---|---|---|---|
| Compound 48/80 | BALB/c | 3 and 10 mg/kg | Effective inhibition of scratching. fda.gov |
| Spontaneous (Atopic Dermatitis) | NC/Nga | Significant inhibition of scratching. fda.gov | |
| Substance P | ICR | 1-10 mg/kg | Dose-dependent suppression. fda.govfda.gov |
| Leukotriene B₄ (LTB₄) | ICR | 1-10 mg/kg | Dose-dependent suppression. fda.govfda.gov |
| Histamine | ICR | 10 mg/kg | Inhibition of scratching. fda.govfda.gov |
Non-Clinical Toxicology and Safety Assessments
Systemic Organ System Effects (Respiratory, Circulatory, Central Nervous, Digestive, Urinary)
Multiple in vivo animal toxicology studies have concluded that bepotastine is safe, with no significant effects observed on the respiratory, circulatory, central nervous, digestive, or urinary systems. fda.gov
Safety pharmacology studies focusing on the central nervous system (CNS) indicate that bepotastine has a low potential for CNS-related side effects. Measurements following intravenous administration in rats showed that bepotastine poorly penetrates the blood-brain barrier, with brain concentrations being significantly lower than those in plasma. fda.govfda.gov In behavioral studies, oral administration of bepotastine to mice did not produce any marked changes in global behavior at doses up to 1000 mg/kg, with the exception of suppressed huddling behavior at the highest dose and slight mydriasis at 300 mg/kg and above. fda.gov Furthermore, doses up to 300 mg/kg did not significantly affect spontaneous motor activity in mice. fda.gov In cats, bepotastine showed minimal effects on the sleep-wakefulness pattern. fda.gov
Cardiovascular safety was assessed in a non-GLP study in anesthetized dogs, and chronic toxicology studies did not reveal significant effects on the circulatory system. fda.gov
Carcinogenicity Studies and Exposure Margins
Long-term dietary studies were conducted in both mice and rats to evaluate the carcinogenic potential of this compound. These studies found no evidence that this compound induces neoplasms. fda.gov
In a 21-month study, mice received a nominal dose of up to 200 mg/kg/day, and in a 24-month study, rats received a nominal dose of up to 97 mg/kg/day. fda.gov In both species, this compound did not significantly induce tumors. fda.gov The systemic exposures at the highest doses tested represented significant multiples of the exposure anticipated for human topical ocular use, with exposure margins of approximately 350-fold in mice and 200-fold in rats. fda.govfda.gov
The No Observable Adverse Effect Level (NOAEL) for carcinogenicity, based on nominal dose levels, was established at 18.7 to 19.9 mg/kg/day in mice and 9.58 to 9.8 mg/kg/day in rats. fda.gov These NOAELs correspond to exposure margins of 60 times and 17.7 times the systemic exposure anticipated for human topical ocular use, respectively. fda.gov
In addition to the carcinogenicity studies, this compound was evaluated in a battery of genotoxicity tests. It showed no evidence of mutagenicity in the Ames test, a chromosomal aberration test in Chinese hamster ovary (CHO) cells, an unscheduled DNA synthesis test in mouse hepatocytes, or the in vivo mouse micronucleus test. fda.gov
| Species | Study Duration | Max Nominal Dose | Carcinogenic Finding | Exposure Margin (vs. Human Ocular Use) |
|---|---|---|---|---|
| Mice | 21 months | 200 mg/kg/day | No significant induction of neoplasms. fda.gov | ~350x fda.govfda.gov |
| Rats | 24 months | 97 mg/kg/day | No significant induction of neoplasms. fda.gov | ~200x fda.govfda.gov |
Reproductive and Developmental Toxicology Assessments
The reproductive and developmental toxicity of this compound has been assessed through oral administration in animal studies.
In fertility studies, male and female rats were administered oral doses up to 1,000 mg/kg/day. At this high dose, a slight reduction in the fertility index and the number of surviving fetuses was observed. fda.gov However, no evidence of infertility was seen in rats at a dose of 200 mg/kg/day, which represents a systemic concentration approximately 3,300 times that anticipated for topical ocular use in humans. fda.govfda.gov
Teratogenicity studies have been performed in both rats and rabbits. In rats, this compound was not found to be teratogenic during organogenesis at oral doses up to 200 mg/kg/day. fda.govfda.gov However, at a dose of 1000 mg/kg/day, it did show some potential for causing skeletal abnormalities. fda.govfda.gov In rabbits, no teratogenic effects were observed at oral doses up to 500 mg/kg/day administered during organogenesis. fda.govfda.gov
In a prenatal and postnatal development study in rats, an increased incidence of stillborns was observed at an oral dose of 100 mg/kg/day. fda.gov At the 1000 mg/kg/day dose level in the same study, there was an increase in stillborns, as well as decreased survival and a decreased rate of development in the pups. fda.gov No effects were observed in rats treated with 10 mg/kg/day. fda.gov
Studies in rats have also shown that this compound is transferred to milk in lactating animals, with milk concentrations reaching 1.5 to 2 times the maximal plasma concentrations approximately one hour after dosing. fda.gov
Clinical Efficacy Studies and Therapeutic Area Investigations
Research in Allergic Conjunctivitis
Bepotastine (B66143) besilate has been the subject of numerous clinical investigations to evaluate its efficacy in managing the symptoms of allergic conjunctivitis. These studies have largely utilized the Conjunctival Allergen Challenge (CAC) model, a standardized method for inducing and evaluating the signs and symptoms of ocular allergy in a controlled setting. dovepress.com
Ocular Symptom Attenuation
Clinical trials have demonstrated the effectiveness of bepotastine besilate in reducing the primary ocular symptoms associated with allergic conjunctivitis.
A primary endpoint in many clinical trials of this compound has been its ability to reduce ocular itching, a hallmark symptom of allergic conjunctivitis. nih.govophthalmologytimes.com In two Phase III, double-masked, placebo-controlled clinical trials, this compound ophthalmic solution 1.5% was found to be superior to placebo in reducing CAC-induced ocular itching. nih.gov This effect was observed as early as 3 minutes post-CAC and was sustained for at least 8 hours after dosing. nih.gov
Post-hoc analysis of integrated data from two Phase III trials further confirmed that this compound 1.5% was statistically superior to placebo in reducing ocular itching at 15 minutes, 8 hours, and 16 hours after ophthalmic dosing. arvojournals.org Both 1.0% and 1.5% concentrations of this compound ophthalmic solution showed clinically and statistically significant reductions in mean ocular itching scores compared to placebo in the CAC model. nih.gov Reductions of 1.2 units or more in mean ocular itching scores were observed for both concentrations at onset of action and 8-hour duration-of-action CAC tests. nih.gov
Table 1: Reduction in Mean Ocular Itching Scores with this compound in CAC Model
| Time Point | This compound 1.0% Mean Score Reduction (units) | This compound 1.5% Mean Score Reduction (units) | Placebo |
|---|---|---|---|
| 15 minutes post-dose | 1.3 - 1.5 | 1.3 - 1.5 | Statistically significant difference (p < 0.001) nih.gov |
| 8 hours post-dose | 1.0 - 1.7 | 1.0 - 1.7 | Statistically significant difference (p < 0.001) nih.gov |
| 16 hours post-dose | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | Statistically significant difference arvojournals.org |
In addition to reducing itching, this compound has been shown to alleviate tearing associated with allergic conjunctivitis. Pooled data from two Phase III CAC clinical trials revealed that secondary endpoints, including tearing, were significantly improved with this compound 1.5% compared to placebo at all study visits. dovepress.comresearchgate.net Furthermore, a study comparing this compound 1.5% PF (preservative-free) with olopatadine (B1677272) 0.2% found that after 60 days of treatment, 80.55% of patients in the bepotastine group had completely resolved tearing, compared to 65.80% in the olopatadine group. dovepress.com The probability of tearing reduction was 1.37 times greater with this compound over time. dovepress.com
This compound has also demonstrated efficacy in reducing conjunctival hyperemia (redness), another key sign of allergic conjunctivitis. nih.gov In a single-center trial, this compound ophthalmic solution 1.0% was clinically superior to placebo in reducing CAC-induced conjunctival hyperemia at all observation time points 15 minutes after dosing. arvojournals.org Pooled analysis of two Phase III trials showed a significant reduction in conjunctival hyperemia at a majority of time points during the onset of action CAC test for the 1.5% concentration. dovepress.comnih.gov However, some studies have noted that while statistically significant, the reductions in conjunctival hyperemia were modest. nih.gov
Other signs of allergic conjunctivitis, such as eyelid swelling and chemosis, have also been shown to be reduced with this compound treatment. dovepress.comresearchgate.net
The rapid onset and prolonged duration of action are critical features of an effective anti-allergic medication. Clinical studies have established that this compound provides a rapid onset of action, with a clinically and statistically significant reduction in ocular itching observed within 15 minutes of administration. nih.gov This effect has been shown to be maintained for at least 8 hours. dovepress.comnih.govnih.govnih.gov
Some studies have investigated a longer duration of action, with evidence suggesting that the efficacy of this compound can extend to 16 hours post-instillation for the reduction of ocular itching. arvojournals.orgnih.gov A single-site clinical trial demonstrated that this compound 1.5% was effective in reducing CAC-induced ocular itching 16 hours after dosing. nih.gov
Table 2: Onset and Duration of Action of this compound in Reducing Ocular Itching
| Time After Dosing | Efficacy Outcome | Concentration(s) |
|---|---|---|
| 15 minutes | Rapid onset of action, significant reduction in ocular itching | 1.0% and 1.5% nih.gov |
| 8 hours | Sustained reduction in ocular itching | 1.0% and 1.5% nih.govnih.govnih.gov |
| 16 hours | Statistically superior to placebo in reducing ocular itching | 1.5% arvojournals.orgnih.gov |
Non-Ocular Symptom Resolution in Rhinoconjunctivitis
Allergic conjunctivitis often coexists with allergic rhinitis, a condition known as rhinoconjunctivitis. ovid.com Clinical studies have explored the potential of topical ocular this compound to alleviate the associated nasal symptoms. ovid.comnih.gov An integrated analysis of two Phase III CAC studies and a Phase IV environmental allergen study showed that this compound ophthalmic solution 1.5% reduced CAC-induced nasal congestion and pruritus at 15 minutes and 8 hours post-dosing, and rhinorrhea at all time points. nih.govnih.gov
In the environmental study, this compound 1.5% was found to reduce sneezing and nasal pruritus over a two-week period. nih.gov A study comparing this compound 1.5% PF to olopatadine 0.2% with a preservative found bepotastine to be superior in resolving rhinorrhea and nasal itching. tandfonline.com After 60 days, approximately 90% of patients treated with this compound showed resolution of all analyzed nasal symptoms, compared to about 60% in the olopatadine group. nih.gov This effect is likely due to the drainage of the ophthalmic solution through the nasolacrimal duct, allowing the medication to reach the nasal mucosa. nih.govnih.gov
Alleviation of Nasal Congestion, Rhinorrhea, and Nasal Pruritus
Clinical research has demonstrated the efficacy of this compound ophthalmic solution in mitigating nasal symptoms associated with allergic conjunctivitis. An integrated analysis of two Phase III conjunctival allergen challenge (CAC) studies and a Phase IV environmental allergen study explored its effects on non-ocular symptoms. dovepress.com
In the Phase III trials, this compound ophthalmic solution 1.5% was shown to reduce CAC-induced nasal congestion and nasal pruritus at 15 minutes and 8 hours after administration. ovid.com The same trials also found a reduction in rhinorrhea at all evaluated time points post-dosing when compared to a placebo. ovid.com The Phase IV environmental study further corroborated these findings, showing that this compound could improve symptoms of nasal congestion, rhinorrhea, and nasal pruritus. researchgate.net Two Phase III studies specifically highlighted improvements in rhinorrhea and nasal congestion following a conjunctival allergen challenge in subjects treated with this compound. nih.gov
Reduction of Sneezing Associated with Allergic Conjunctivitis
In a Phase IV environmental study involving subjects with a history of seasonal allergies, this compound ophthalmic solution 1.5% was observed to reduce sneezing over a two-week period compared to a placebo. tandfonline.com This finding indicates that the therapeutic effects of topically administered this compound can extend to sneezing, a common symptom of rhinoconjunctivitis. tandfonline.com
Comparative Efficacy Studies with Other Ophthalmic Antihistamines/Mast Cell Stabilizers
Comparative studies have been conducted to evaluate the efficacy of this compound against olopatadine for both ocular and non-ocular symptoms of allergic conjunctivitis.
In a 60-day, multicenter, randomized, double-blind clinical trial, a preservative-free formulation of this compound 1.5% was compared against olopatadine 0.2% preserved with benzalkonium chloride (BAK). researchgate.netmdpi.com The study found that this compound had a 1.60 times higher probability of alleviating non-ocular symptoms compared to olopatadine. researchgate.net By the end of the study, approximately 90% of patients in the bepotastine group experienced complete resolution of all nasal symptoms, whereas about 60% of patients in the olopatadine group achieved the same outcome. researchgate.net For ocular symptoms, this compound showed a 1.37 times greater probability of reducing tearing over time compared to olopatadine. mdpi.com
| Efficacy Endpoint | This compound 1.5% (Preservative-Free) | Olopatadine 0.2% (BAK-Preserved) | Statistical Significance |
| Probability of Non-Ocular Symptom Resolution | 1.60 times higher probability of resolution | Baseline for comparison | p = 0.014 |
| Complete Resolution of All Nasal Symptoms (Day 60) | ~90% of patients | ~60% of patients | p = 0.020 |
| Probability of Tearing Resolution | 1.37 times greater probability of resolution | Baseline for comparison | p < 0.0001 |
| Patient Preference for Overall Treatment | Preferred by 66.7% of patients | Preferred by 33.3% of patients | N/A |
A review of available clinical trial data did not identify direct head-to-head studies comparing the efficacy of this compound with ketotifen (B1218977) for the treatment of allergic conjunctivitis. While both are recognized as effective treatments, direct comparative efficacy has not been established in the reviewed literature.
Based on a review of the scientific literature, no direct comparative clinical trials evaluating the efficacy of this compound versus levocabastine (B1674950) for the treatment of allergic conjunctivitis were identified.
Research in Chronic Spontaneous Urticaria
This compound has been investigated for its efficacy in managing chronic spontaneous urticaria (CSU). In a randomized, open-label, parallel-group study, the efficacy of this compound was compared to that of levocetirizine (B1674955) in patients with CSU over a four-week period.
The study found that this compound demonstrated a comparatively greater efficacy in reducing the mean urticaria activity score (UAS7) and improving the quality of life in patients. The percentage decrease in the UAS7 was significantly greater in the bepotastine group compared to the levocetirizine group at the end of the second, third, and fourth weeks of treatment. Similarly, the percentage improvement in scores on the Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL) was significantly greater in the bepotastine group.
| Parameter | This compound Group | Levocetirizine Group | Statistical Significance |
| Percentage Decrease in UAS7 (at Week 4) | Significantly greater reduction | Less reduction compared to Bepotastine | p < 0.001 |
| Percentage Improvement in CU-Q2oL Score (at Week 4) | 68.22% | 40.13% | p = 0.000 |
| Improvement in Clinical Global Impression Scale (at Week 4) | Significantly greater improvement | Less improvement compared to Bepotastine | p < 0.001 |
Reduction in Urticaria Activity Score (UAS7) Components (Wheals, Itching)
This compound has demonstrated significant efficacy in reducing the signs and symptoms of chronic urticaria, as measured by the Urticaria Activity Score over 7 days (UAS7). This scoring system assesses the severity of both wheals and itching.
In a randomized, open-label, parallel-group study, patients with chronic spontaneous urticaria treated with bepotastine showed a statistically significant reduction in the mean UAS7. ijdvl.comnih.gov At the end of the fourth week of treatment, there was a notable decrease in the appearance of wheals and the severity of itching in patients receiving bepotastine. ijdvl.com The percentage decrease in UAS7 scores from baseline to the end of the fourth week was 86.3% in the bepotastine group. ijdvl.comijdvl.com Another study also found that the majority of patients with chronic urticaria showed significant improvement in both pruritus and wheal scores starting from the end of the second week of treatment. saudijournals.com These findings highlight bepotastine's effectiveness in controlling the key components of urticaria activity. ijdvl.comsaudijournals.com The mechanism for this pronounced effect may be attributed to bepotastine's multiple modes of action, including the inhibition of histamine (B1213489), leukotriene B4, and eosinophil chemotaxis, as well as its function as a mast cell stabilizer. ijdvl.comijdvl.com
Percentage Decrease in UAS7 from Baseline
| Timepoint | Bepotastine Group |
|---|---|
| Week 2 | 77.27% |
| Week 4 | 86.3% |
Impact on Patient-Reported Quality of Life Metrics
The burden of chronic urticaria extends beyond physical symptoms, often impairing patients' quality of life. nih.gov Studies have shown that treatment with this compound leads to significant improvements in this area.
Improvement in Quality of Life Metrics for Bepotastine Group
| Metric | Timepoint | Percentage Improvement |
|---|---|---|
| CU-Q2oL Score | Week 4 | 68.22% |
Comparative Efficacy with Other Oral Antihistamines (e.g., Levocetirizine)
Comparative clinical trials have positioned this compound as a superior or equally effective option relative to other second-generation antihistamines for chronic spontaneous urticaria. ijdvl.commdnewsline.com
In a randomized, open-label study comparing bepotastine to levocetirizine, bepotastine was found to be superior in reducing the mean UAS7. ijdvl.comnih.gov The percentage decrease in UAS7 scores at the end of week 4 was 86.3% for the bepotastine group, compared to 73.8% for the levocetirizine group. ijdvl.comijdvl.com The difference in the mean UAS7 scores between the two treatment groups was statistically significant at weeks 2, 3, and 4. ijdvl.comijdvl.com Similarly, the improvement in quality of life, as measured by the CU-Q2oL score, was significantly greater in the bepotastine group (68.22% improvement) versus the levocetirizine group (40.13% improvement). ijdvl.comijdvl.com However, another investigator-blind randomized controlled trial concluded that bepotastine was as effective as levocetirizine in treating chronic urticaria. nih.gov
Comparative Efficacy: Bepotastine vs. Levocetirizine in Chronic Spontaneous Urticaria (Week 4)
| Parameter | Bepotastine Group | Levocetirizine Group | Statistical Significance |
|---|---|---|---|
| Percentage Decrease in UAS7 | 86.3% | 73.8% | P < 0.001 |
| Percentage Improvement in CU-Q2oL | 68.22% | 40.13% | P < 0.001 |
Research in Other Allergic Dermatological Conditions
Pruritus Associated with Skin Diseases
Oral bepotastine has been evaluated for its effectiveness in managing pruritus (itching) associated with various skin diseases beyond urticaria. nih.govnih.gov In Japan, the oral formulation is approved for treating pruritus associated with specific skin conditions. nih.govresearchgate.net
Investigation in Specific Ocular Inflammatory Conditions
Efficacy in Vernal Keratoconjunctivitis (VKC)
This compound ophthalmic solution has been studied for its efficacy in treating vernal keratoconjunctivitis (VKC), a chronic allergic inflammation of the ocular surface. ijbcp.com Clinical studies have compared its performance against other dual-acting topical agents.
Comparative Efficacy of Bepotastine in Vernal Keratoconjunctivitis (VKC)
| Comparator | Key Finding | Reference |
|---|---|---|
| Olopatadine | Both effective; Bepotastine performed better in reducing ocular itch. | ijbcp.com |
| Alcaftadine | Both drugs were equally efficacious in relieving signs and symptoms. | ijceo.org |
| Olopatadine | Olopatadine was found to be more efficacious for relief of symptoms and resolution of signs. | ovid.com |
Clinical Safety and Tolerability Assessment
Comprehensive Adverse Event Profile
The adverse events associated with bepotastine (B66143) besilate ophthalmic solution are generally mild and transient.
Ocular adverse events with bepotastine besilate are infrequent and typically mild. In clinical trials, eye irritation was reported in 2-5% of subjects. rxlist.com Other less common ocular adverse events that have been observed include a burning sensation upon instillation, foreign body sensation, and in a single case, a conjunctival cyst. nih.govsemanticscholar.org
In a study involving pediatric patients, a single case of punctate keratitis was reported. optometrytimes.com However, broad clinical trial data have not established a significant incidence of this event. optometrytimes.com In some instances, the number of ocular adverse events reported in the placebo group has been greater than in the bepotastine treatment groups. nih.gov
| Ocular Adverse Event | Reported Incidence/Observation |
|---|---|
| Eye Irritation | 2-5% of subjects |
| Burning at Instillation | Reported, but incidence not specified |
| Punctate Keratitis | A single case reported in a pediatric study |
| Foreign Body Sensation | Infrequently reported |
| Conjunctival Cyst | A single case reported |
The most frequently reported systemic adverse event associated with this compound ophthalmic solution is a mild and transient taste perversion (dysgeusia), which has been noted in approximately 25% of subjects across various studies. rxlist.comnih.govdrugs.com This is thought to occur as the solution drains from the eye into the nasal cavity and then to the back of the throat.
Other systemic adverse reactions are less common. Headache and nasopharyngitis have been reported in 2-5% of subjects. rxlist.comdrugs.com While diarrhea is a potential systemic adverse event, specific incidence rates from clinical trials focusing on ophthalmic this compound are not well-documented in the reviewed literature.
| Systemic Adverse Event | Reported Incidence |
|---|---|
| Mild Taste Perversion (Dysgeusia) | Approximately 25% |
| Headache | 2-5% |
| Nasopharyngitis | 2-5% |
| Diarrhea | Incidence not specified in reviewed ophthalmic studies |
Hypersensitivity reactions to this compound ophthalmic solution have been reported rarely, primarily through post-marketing surveillance. rxlist.com These reactions can manifest as itching, body rash, and swelling of the lips, tongue, or throat. drugs.com Although the incidence is low, it is a recognized potential adverse effect.
Ocular Safety Parameters
Comprehensive ocular safety assessments in clinical trials have shown that this compound has a favorable safety profile with respect to key ocular parameters.
Clinical studies have demonstrated that this compound ophthalmic solution does not have a clinically significant effect on intraocular pressure (IOP). In a comparative study with loteprednol etabonate, a corticosteroid known to have the potential to increase IOP, the mean IOP in the this compound group was significantly lower. ijceo.org Reviews of safety data have consistently shown no clinically significant changes from baseline in intraocular pressure with bepotastine treatment.
The use of this compound ophthalmic solution has not been associated with adverse effects on visual acuity or the integrity of the ocular surface. Clinical trial safety evaluations, which included visual acuity testing and slit-lamp biomicroscopy, revealed no clinically significant changes from baseline in subjects treated with bepotastine. Furthermore, studies with a preservative-free formulation of this compound have highlighted its ability to preserve ocular surface integrity. nih.gov
Endothelial Cell Counts
The safety of this compound ophthalmic solution with respect to the cornea has been evaluated in clinical trials. A significant multi-center, randomized, double-masked, placebo-controlled, 6-week safety study (NCT00586625) involving 575 subjects receiving this compound 1.5% and 286 receiving a placebo provided key insights into corneal safety. arvojournals.org
Systemic Safety Markers and Laboratory Assessments (e.g., Absolute Eosinophil Count, C-Reactive Protein, Liver Enzymes)
The systemic safety of this compound has been supported by both clinical and preclinical data. Bepotastine is known to possess multiple anti-inflammatory actions, including the stabilization of mast cells and the suppression of eosinophil migration into inflamed tissues. centaurpharma.commedicaldialogues.indrugbank.com Preclinical studies have shown that ophthalmic bepotastine can inhibit eosinophil infiltration in animal models. researchgate.net Its mechanisms include inhibiting leukotriene B4 and attenuating eosinophil chemotaxis and activation. ijdvl.comnih.gov
In a comparative study of oral this compound versus levocetirizine (B1674955) for chronic spontaneous urticaria, safety assessments included the evaluation of liver function tests (aspartate transaminase and alanine transaminase), absolute eosinophil count, and C-reactive protein. ijdvl.com The results showed no statistically significant difference between the treatment groups in the increase of liver enzymes from baseline to the end of the 4-week treatment period. ijdvl.com
Extensive toxicology studies in animals further support its systemic safety. In 4-week and 26-week oral administration studies in dogs, bepotastine treatment had no effect on hematological tests, blood biochemical tests, or hepatic drug-metabolizing enzymes. sci-hub.se
Drug-Drug Interaction Potential: Clinical and In Vitro Evidence
The potential for this compound to interact with other drugs appears to be low, based on its metabolic profile and findings from in vitro studies.
In vitro metabolism studies using human liver microsomes have shown that bepotastine is only minimally metabolized by Cytochrome P450 (CYP) isozymes. centaurpharma.commedicaldialogues.innih.govnih.gov Further in vitro assessments demonstrated that this compound does not inhibit the metabolism of substrates for several major CYP enzymes. centaurpharma.commedicaldialogues.innih.gov This low potential for interaction is a key characteristic of the compound. centaurpharma.com The primary route of elimination is urinary excretion, with approximately 75-90% of the drug excreted unchanged in the urine. centaurpharma.comnih.gov
| CYP450 Isozyme | In Vitro Interaction Finding |
|---|---|
| CYP3A4 | No inhibition observed centaurpharma.commedicaldialogues.innih.gov |
| CYP2C9 | No inhibition observed centaurpharma.commedicaldialogues.innih.gov |
| CYP2C19 | No inhibition observed centaurpharma.commedicaldialogues.innih.gov |
| CYP1A2 | Effect not studied centaurpharma.commedicaldialogues.innih.gov |
| CYP2C8 | Effect not studied centaurpharma.commedicaldialogues.innih.gov |
| CYP2D6 | Effect not studied centaurpharma.commedicaldialogues.innih.gov |
Clinically, bepotastine has no noted severe, serious, moderate, or minor interactions with other drugs. rxlist.com However, due to its antihistaminic properties, a moderate risk of enhanced sedation may exist when used with other CNS depressants. minicule.com
Safety in Special Populations
Pediatric Population Studies and Age-Specific Tolerability (e.g., Children ≥ 3 years old)
The safety of this compound ophthalmic solution 1.5% has been specifically established in the pediatric population for children aged 3 years and older. A 6-week, multicenter, randomized, double-masked safety study (NCT00586625) included 127 healthy pediatric subjects. ophthalmologytimes.comarvojournals.org The study was designed to assess the safety and tolerability of twice-daily dosing compared to a placebo. ophthalmologytimes.comarvojournals.orgophthalmologytimes.com
The study concluded that this compound ophthalmic solution 1.5% was safe and well-tolerated in healthy children from 3 to 17 years of age. ophthalmologytimes.comophthalmologytimes.comoptometrytimes.com No serious adverse events were reported, and no pediatric participants withdrew from the study for any reason. nih.govophthalmologytimes.com The frequency of adverse events was similar between the children who received bepotastine (14.9%) and those who received the placebo (12.5%). ophthalmologytimes.com Furthermore, there were no clinically or statistically significant differences between the bepotastine and placebo groups regarding intraocular pressure, visual acuity, or comfort scores. arvojournals.orgoptometrytimes.com The safety and efficacy have not been established in children younger than 2 years of age. mayoclinic.orgdrugs.com
| Age Group | This compound 1.5% Group (n) | Placebo Group (n) |
|---|---|---|
| 3–9 years | 47 | 25 |
| 10–17 years | 40 | 15 |
| Total | 87 | 40 |
Pregnancy and Lactation Considerations (Lack of Data, Animal Transfer Findings)
There is a lack of sufficient data on the use of this compound in pregnant or nursing women. nih.gov No adequate and well-controlled studies have been conducted in pregnant women to inform any drug-associated risks. nih.govrxlist.comnih.govfda.gov
Animal reproduction studies have been conducted.
Pregnancy: Oral administration of this compound to pregnant rats and rabbits during organogenesis did not lead to adverse embryofetal effects at clinically relevant systemic exposures. rxlist.comfda.gov However, maternal toxicity, including spontaneous abortion, was noted in rabbits at the lowest dose tested (20 mg/kg/day). fda.gov In rats, an increase in stillbirths and decreased offspring growth were observed at a very high oral dose of 1,000 mg/kg/day. nih.govfda.govnih.gov
Lactation: There are no data on the presence of bepotastine in human milk. rxlist.comdrugs.com Studies in lactating rats have shown that following a single oral dose, radio-labeled this compound is excreted into the milk. nih.govnih.govfda.gov The concentration of radioactivity in the milk was found to be higher than in the maternal blood plasma. nih.govnih.govfda.gov
| Population | Study Type | Key Finding | Reference |
|---|---|---|---|
| Pregnant Rabbits | Embryofetal Development (Oral) | No teratogenic effects, but maternal toxicity observed at lowest dose (20 mg/kg/day). | fda.gov |
| Pregnant Rats | Pre/Postnatal Development (Oral) | Increased stillbirths and decreased growth at high dose (1000 mg/kg/day). No adverse effects at 100 mg/kg/day. | fda.govnih.gov |
| Lactating Rats | Milk Transfer (Oral) | Bepotastine is transferred to milk; concentration in milk is higher than in maternal plasma. | nih.govnih.govfda.gov |
Methodological Considerations and Research Paradigms
Clinical Trial Design Methodologies
The investigation of Bepotastine (B66143) Besilate has predominantly utilized robust clinical trial designs to ensure the validity and reliability of its therapeutic claims. These methodologies are critical in establishing a clear understanding of the compound's clinical effects.
Randomized, Double-Masked, Placebo-Controlled Trials
A cornerstone in the clinical evaluation of Bepotastine Besilate has been the randomized, double-masked, placebo-controlled trial design. In these studies, eligible participants are randomly assigned to receive either this compound or a placebo. nih.govnih.gov The "double-masked" aspect ensures that neither the participants nor the investigators are aware of the treatment assignment, which minimizes bias in the assessment of outcomes. nih.govnih.govhpfb-dgpsa.ca This design is considered the gold standard for determining a drug's efficacy.
For instance, two Phase III clinical trials evaluating this compound ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis were designed as double-masked, placebo-controlled, parallel-group studies. nih.gov Similarly, a multicenter trial for seasonal allergic conjunctivitis utilized a double-masked, randomized, parallel-group, placebo-controlled, natural exposure design. nih.gov
Conjunctival Allergen Challenge (CAC) Models
The Conjunctival Allergen Challenge (CAC) model is a frequently employed paradigm in the study of this compound for allergic conjunctivitis. nih.govhpfb-dgpsa.ca This model offers a controlled and reproducible method for inducing and evaluating the signs and symptoms of an allergic reaction. In a CAC study, a specific allergen is instilled into the subject's eye to elicit an allergic response, which is then measured at various time points. nih.govarvojournals.org
This model has been instrumental in assessing the onset and duration of action of this compound. nih.govnih.gov Two Phase III trials, for example, used the CAC model to demonstrate that this compound ophthalmic solution 1.5% was superior to placebo in reducing ocular itching as early as 3 minutes post-challenge, with a duration of action of at least 8 hours. nih.govnih.gov The CAC model allows for standardized and quantifiable assessment of therapeutic effects, although it may not perfectly replicate natural, prolonged allergen exposure. nih.gov
Natural Environmental Exposure Studies
To complement the findings from controlled settings like the CAC model, natural environmental exposure studies are also conducted. nih.gov These trials evaluate the efficacy of this compound in a real-world setting, where participants are exposed to allergens in their everyday environment. nih.govdovepress.com
A multicenter, double-masked, randomized, parallel-group, placebo-controlled, natural exposure clinical trial was conducted to assess the efficacy of this compound ophthalmic solution 1.5% for reducing ocular itching associated with seasonal allergic conjunctivitis. nih.gov This type of study provides valuable insights into the compound's effectiveness under typical conditions of allergen exposure, which can fluctuate based on geography, weather, and other environmental factors. dovepress.com In one such trial, this compound demonstrated significant reductions in both instantaneous and reflective ocular itching scores compared to placebo over a two-week period. nih.gov
Parallel-Group and Crossover Study Designs
The majority of clinical trials for this compound have employed a parallel-group design, where one group of subjects receives the active treatment and another group receives a placebo or a comparator drug for the duration of the study. nih.govfirstwordpharma.com For example, a Phase 2 environmental clinical study of a this compound nasal spray for seasonal allergic rhinitis utilized a randomized, placebo-controlled, parallel-group design. firstwordpharma.com
While less common in the available literature for this compound, crossover study designs, where subjects receive all treatments in a sequential order, can also be utilized. However, parallel-group designs are often preferred for their simplicity and to avoid potential carryover effects between treatment periods.
Outcome Measurement and Assessment Scales
The evaluation of this compound's efficacy relies on standardized and validated outcome measures and assessment scales. These tools are crucial for quantifying the subjective and objective changes in symptoms experienced by trial participants.
Subject-Assessed Symptom Severity Scales (e.g., Ocular Itching, Nasal Symptoms, Visual Analogue Scale for Pruritus)
Subject-assessed symptom severity scales are a primary method for gauging the therapeutic benefit of this compound. These scales require participants to rate the severity of their symptoms, providing a direct measure of their experience.
For ocular itching, a common primary endpoint in allergic conjunctivitis trials, a standardized 5-point scale (0 = none to 4 = severe) is often used. nih.gov Participants in CAC trials assess their ocular itching at specific time points (e.g., 3, 5, and 7 minutes) following the allergen challenge. nih.govhpfb-dgpsa.ca
In studies investigating allergic rhinitis, nasal symptoms such as sneezing, nasal congestion, nasal itching, and runny nose are evaluated. firstwordpharma.comclinicaltrials.gov The Total Nasal Symptom Score (TNSS) is a composite score derived from individual ratings of these symptoms on a 4-point scale (0=Absent, 1=Mild, 2=Moderate, 3=Severe). clinicaltrials.govclinicaltrials.gov
The Visual Analogue Scale (VAS) has also been utilized to assess pruritus. In a study on chronic urticaria, patients used a VAS to evaluate itching, which demonstrated a significant improvement with this compound treatment. elsevierpure.com The VAS provides a continuous scale, typically a 100mm line, where patients mark their symptom severity from "no symptoms" to "the worst imaginable symptoms," offering a sensitive measure of change.
Interactive Data Table: Comparison of this compound Efficacy in Different Study Models
| Study Design | Primary Symptom | Key Finding |
| Conjunctival Allergen Challenge (CAC) | Ocular Itching | Statistically significant reduction in itching as early as 3 minutes post-challenge, with effects lasting at least 8 hours. nih.govnih.gov |
| Natural Environmental Exposure | Ocular Itching | Significant reduction in instantaneous and reflective ocular itching scores over a 2-week treatment period compared to placebo. nih.gov |
| Allergic Rhinitis Environmental Study | Nasal Symptoms (TNSS) | Statistically significant improvements in patients' nasal symptoms compared to placebo, observed from Day 1 and sustained over two weeks. firstwordpharma.com |
Interactive Data Table: Overview of Symptom Assessment Scales for this compound
| Scale | Symptom(s) Assessed | Description |
| Ocular Itching Scale | Ocular Itching | A 5-point standardized scale ranging from 0 (none) to 4 (severe). nih.gov |
| Total Nasal Symptom Score (TNSS) | Sneezing, Nasal Congestion, Nasal Itching, Rhinorrhea | A composite score based on individual 4-point ratings (0-3) for each nasal symptom. clinicaltrials.govclinicaltrials.gov |
| Visual Analogue Scale (VAS) | Pruritus (Itching) | A continuous scale where patients mark their symptom severity, providing a sensitive measure of change. elsevierpure.com |
Investigator-Assessed Clinical Signs (e.g., Conjunctival Hyperemia, Tearing, Eyelid Swelling, Wheals)
Investigator-assessed signs are critical endpoints in clinical trials for evaluating the efficacy of therapeutic agents. In studies involving this compound, particularly for allergic conjunctivitis and urticaria, several objective clinical signs have been measured.
In the context of allergic conjunctivitis, the Conjunctival Allergen Challenge (CAC) model is a standardized method used to evaluate the effectiveness of ophthalmic anti-allergic agents. nih.govnih.gov Within this model, investigators assess various signs of allergic inflammation.
Conjunctival Hyperemia: Multiple clinical trials have demonstrated that this compound ophthalmic solutions produce statistically significant reductions in conjunctival hyperemia (redness) compared to placebo. nih.govtandfonline.com In a pooled analysis of two Phase III trials, this compound ophthalmic solution 1.5% achieved a significant reduction in conjunctival hyperemia at a majority of time points during the onset of action CAC test. nih.govnih.gov Another study found that this compound ophthalmic solution 1.0% was clinically superior to placebo at all observation time points for reducing CAC-induced conjunctival hyperemia when assessed 15 minutes after dosing. arvojournals.org However, some studies have noted that while the reductions are statistically significant, they can be modest. nih.gov
Tearing and Eyelid Swelling: As secondary endpoints in CAC trials, tearing and eyelid swelling were also assessed by investigators or subjects. Pooled data indicated that treatment with this compound 1.5% ophthalmic solution resulted in a significant improvement in reducing tearing at all study visits and reducing eyelid swelling at the onset of action and 8-hour study visits when compared to placebo. nih.govtandfonline.comnih.govresearchgate.net
Wheals: In dermatological studies, the effects of this compound on histamine-induced wheal and flare responses have been evaluated. These studies serve as a model for urticaria. Research has shown that this compound significantly reduces the size of histamine-induced wheals compared to placebo. nih.gov One study comparing it to another second-generation antihistamine found that while both suppressed wheal formation, bepotastine demonstrated a faster onset of action in suppressing the accompanying flare response. nih.govsemanticscholar.org
Table 1: Investigator-Assessed Sign Improvement in Allergic Conjunctivitis (CAC Model)
| Clinical Sign | This compound Formulation | Key Finding Compared to Placebo | Reference |
|---|---|---|---|
| Conjunctival Hyperemia | 1.5% Ophthalmic Solution | Statistically significant reduction at a majority of time points (onset of action test). | nih.govnih.gov |
| Conjunctival Hyperemia | 1.0% & 1.5% Ophthalmic Solutions | Statistically significant reductions at the onset of action CAC test. | nih.gov |
| Tearing | 1.5% Ophthalmic Solution | Significantly reduced at all study visits. | tandfonline.com |
| Eyelid Swelling | 1.5% Ophthalmic Solution | Significantly reduced at onset and 8-hour visits. | tandfonline.com |
Quality of Life Questionnaires (e.g., Chronic Urticaria Quality of Life)
The impact of chronic conditions on a patient's daily life is a critical aspect of therapeutic assessment. For chronic urticaria, disease-specific instruments like the Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL) are used to measure this impact. nih.govmapi-trust.org The CU-Q2oL is a validated tool that assesses domains such as pruritus, swelling, impact on life activities, sleep problems, appearance, and limitations. nih.gov
Studies have consistently shown that treatment with this compound leads to significant improvements in the quality of life for patients with chronic spontaneous urticaria. In a randomized, open-label study comparing this compound to levocetirizine (B1674955), the bepotastine group showed a statistically significant and higher percentage of improvement in the CU-Q2oL score from baseline to the fourth week of treatment. ijdvl.comijdvl.commdnewsline.com
Table 2: Improvement in Quality of Life (CU-Q2oL) in Chronic Urticaria
| Treatment Group | Mean Percentage Improvement in CU-Q2oL Score (Baseline to 4th Week) | Statistical Significance | Reference |
|---|---|---|---|
| This compound | 68.22% | P < 0.001 (Bepotastine showed significantly greater improvement than Levocetirizine) | ijdvl.comijdvl.com |
| Levocetirizine | 40.13% |
Preclinical Study Models and Translatability to Human Physiology
Preclinical models are fundamental for elucidating the pharmacological mechanisms of a compound and predicting its clinical efficacy. researchgate.netmdpi.com For this compound, a variety of in vitro and in vivo animal models have been used to characterize its antihistaminic, mast cell-stabilizing, and anti-inflammatory properties. nih.gov The findings from these models have shown strong translatability to the clinical effects observed in humans.
Urticaria and Pruritus Models: Histamine-induced skin reaction models in animals and humans are used to evaluate antihistaminic effects relevant to urticaria. In guinea pig models, bepotastine dose-dependently inhibited the acceleration of histamine-induced vascular permeability, which is the underlying cause of wheal formation. researchgate.netarvojournals.org In mouse models of itching, oral bepotastine was shown to inhibit the frequency and duration of scratching behavior. researchgate.net These preclinical findings correlate well with the clinical data showing a reduction in wheal size and pruritus in humans. nih.govnih.gov
The strong correlation between the outcomes in these preclinical models—such as reduced vascular permeability, inhibition of mast cell degranulation, and decreased eosinophil infiltration—and the clinical results observed in human trials validates their predictive power. nih.gov These models are crucial for understanding the multifaceted mechanism of action of this compound and provide a rational basis for its therapeutic use in allergic conditions. researchgate.net While animal models are essential, there is an ongoing effort to develop non-animal alternatives, such as microphysiological systems, to better replicate human physiology and predict drug pharmacokinetics and safety. frontiersin.orgfrontiersin.org
Future Directions and Unaddressed Research Questions
Long-Term Efficacy and Safety Assessment Beyond Current Study Durations
Current clinical trials and surveillance studies have demonstrated the efficacy and tolerability of bepotastine (B66143) besilate in short-term and some long-term scenarios. nih.gov For instance, the ophthalmic solution's safety has been evaluated in studies lasting up to six weeks. ovid.comoptometrytimes.com However, many allergic conditions, such as perennial allergic rhinitis and chronic urticaria, necessitate continuous or intermittent treatment over many months or even years. There is a clear need for extended, prospective clinical trials that go beyond the typical several-week duration. Such studies would provide invaluable data on the sustained efficacy of bepotastine besilate, the potential for tachyphylaxis (diminished response over time), and the incidence of rare or cumulative adverse effects that may only become apparent with prolonged use.
Head-to-Head Comparative Effectiveness Research with Newer Generation Agents
This compound has been compared against several other second-generation antihistamines, providing a valuable evidence base for clinicians. Studies have shown it to be more effective than levocetirizine (B1674955) for chronic spontaneous urticaria, more effective than cetirizine (B192768) for allergic rhinitis, and comparable in efficacy to fexofenadine for allergic rhinitis. ijdvl.comnih.govwjpmr.comresearchgate.net A comparison with olopatadine (B1677272) for morning symptoms of perennial allergic rhinitis noted that olopatadine's longer half-life might offer a more persistent effect. However, the landscape of allergy treatment is continually evolving with the introduction of new agents. Future research should prioritize well-designed, double-blind, randomized controlled trials comparing this compound directly with these newer antihistamines and other emerging therapeutic classes. This research is essential to accurately position this compound within contemporary treatment algorithms and to identify specific patient profiles that may benefit most from its unique pharmacological properties, which include not only H1 receptor antagonism but also mast cell stabilization and inhibition of eosinophil migration. drugbank.comnih.gov
| Comparator Agent | Condition Studied | Key Finding | Source |
|---|---|---|---|
| Levocetirizine | Chronic Spontaneous Urticaria | Bepotastine showed a statistically significant greater reduction in urticaria activity scores and itching. | ijdvl.comnih.gov |
| Fexofenadine | Allergic Rhinitis | Both drugs showed comparable efficacy and tolerance in improving symptom scores and quality of life. | wjpmr.com |
| Olopatadine Hydrochloride | Perennial Allergic Rhinitis (Morning Symptoms) | Both drugs were effective; olopatadine showed a more significant increase in Peak Nasal Inspiratory Flow (PNIF), potentially due to its longer half-life. | consensus.app |
| Cetirizine | Allergic Rhinitis | Bepotastine was found to be more effective in reducing the Total Symptom Score (TSS). | researchgate.net |
| Terfenadine | Perennial Allergic Rhinitis | Bepotastine was significantly more effective as evaluated by the final global improvement rating. | nih.gov |
Pharmacogenomic Influences on this compound Response and Metabolism
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, remains an almost entirely unexplored area for this compound. Currently, there is no available information on the pharmacogenomic effects related to bepotastine. drugbank.com Research is needed to identify potential genetic polymorphisms in metabolic enzymes (such as the cytochrome P450 system), drug transporters, or the H1 receptor itself that could influence individual variability in drug response, metabolism, and susceptibility to adverse effects. Such studies could pave the way for personalized medicine, allowing for the prediction of treatment efficacy and the optimization of dosing for specific patient populations, thereby maximizing therapeutic benefit.
Exploration of Role in Other Allergic or Inflammatory Conditions
This compound's mechanism of action extends beyond simple histamine (B1213489) receptor blockade. nih.gov It is known to stabilize mast cells and has demonstrated other immunoactive properties, including the inhibition of eosinophil migration and suppression of mediators like leukotriene B4 (LTB4) and interleukin-5 (IL-5). nih.govnih.gov These properties suggest a therapeutic potential in a broader range of allergic and inflammatory diseases. For example, a study in an animal model of atopic dermatitis found that oral this compound effectively suppressed scratching behavior, an effect potentially linked to the suppression of LTB4. nih.gov This finding warrants clinical investigation into its efficacy for pruritus associated with atopic dermatitis and other inflammatory dermatoses in humans. Further research could also explore its utility in other conditions where mast cells and eosinophils are key drivers of pathology.
Development of Novel Formulations or Optimized Administration Regimens for Specific Clinical Scenarios
Innovation in drug delivery presents a significant opportunity to enhance the utility of this compound. The oral formulation has a relatively short half-life, necessitating twice-daily administration. researchgate.net Research into sustained-release oral formulations is a logical next step to improve patient convenience and adherence through a once-daily regimen. researchgate.net Furthermore, work has already been done to develop novel salt forms, such as bepotastine salicylate, which has been shown to be bioequivalent to the besilate form. bwise.krnih.gov For localized allergic conditions, the development of targeted formulations is underway. A clinical trial has been initiated to evaluate a this compound nasal spray for seasonal allergic rhinitis. clinicaltrials.gov Additionally, a preservative-free ophthalmic solution has been studied, offering a potentially better-tolerated option for patients with sensitive ocular surfaces. researchgate.netsemanticscholar.org These efforts highlight a clear direction toward creating optimized formulations for specific clinical needs.
| Formulation/Regimen | Rationale/Goal | Development Status | Source |
|---|---|---|---|
| Sustained-Release Oral Tablet | Allow for once-daily administration to improve adherence. | Pre-clinical/Formulation development stage. | researchgate.net |
| Bepotastine Salicylate (Novel Salt) | Develop a new salt form with bioequivalence to the commercial product. | Demonstrated bioequivalence in pre-clinical studies. | bwise.krnih.gov |
| Nasal Spray | Provide targeted, local delivery for symptoms of allergic rhinitis. | Phase 2 clinical trial initiated. | clinicaltrials.gov |
| Preservative-Free Ophthalmic Solution | Improve tolerability for patients with ocular surface disease or sensitivity to preservatives. | Evaluated in a comparative clinical trial. | researchgate.netsemanticscholar.org |
Global Research Disparities and Population-Specific Studies for Broader Clinical Utility
The regulatory approval and clinical use of this compound show notable global disparities. The oral formulation has been approved and widely used in Japan and other Asian countries for allergic rhinitis and urticaria for many years, whereas in the United States, only the ophthalmic formulation is approved. nih.govovid.comnih.gov This gap suggests a need for further clinical trials to potentially expand the availability of the oral formulation to Western populations.
Moreover, more research is required in specific populations to refine dosing and confirm safety. Studies are needed to establish clear dosing guidelines for pediatric patients to avoid off-label prescribing. nih.gov While the ophthalmic solution has been studied in children as young as three, safety and efficacy have not been established in those under two years of age. optometrytimes.commayoclinic.org Similarly, there is a lack of adequate data regarding its use in pregnant and breastfeeding women, and further studies in geriatric populations would be beneficial to confirm its safety profile in older patients. mayoclinic.org Conducting trials across diverse ethnic backgrounds would also help ensure its broad clinical utility and safety across the global population.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
